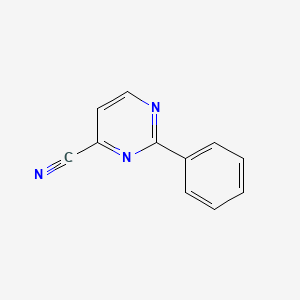

2-Phenylpyrimidine-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H7N3 |

|---|---|

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

2-phenylpyrimidine-4-carbonitrile |

InChI |

InChI=1S/C11H7N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H |

InChI-Schlüssel |

JGWWBSUUFGBHCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)C#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Phenylpyrimidine 4 Carbonitrile and Analogues

Foundational Synthetic Approaches

Foundational methods for constructing the 2-phenylpyrimidine-4-carbonitrile scaffold primarily rely on the principles of condensation and cyclization reactions, utilizing readily available starting materials to build the heterocyclic ring system.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules, such as pyrimidine (B1678525) derivatives, in a single step from three or more starting materials. figshare.com This approach is valued for its operational simplicity, time-efficiency, and atom economy. nih.gov

A classic and widely employed method for synthesizing 4-aminopyrimidine-5-carbonitrile derivatives involves the three-component condensation of an aldehyde, an amidine, and malononitrile (B47326). researchgate.net For the specific synthesis of analogues of this compound, this reaction typically involves benzaldehyde (B42025), benzamidine, and malononitrile. The reaction mechanism generally begins with a Knoevenagel condensation between the aldehyde (benzaldehyde) and the active methylene (B1212753) compound (malononitrile). researchgate.netnih.gov This is followed by a Michael addition of the amidine (benzamidine) to the resulting benzylidenemalononitrile intermediate, and subsequent intramolecular cyclization and aromatization to yield the final pyrimidine product. Various catalysts can be employed to facilitate this reaction, including heterogeneous bases like magnesium oxide (MgO), which offers advantages such as high conversions and cleaner reaction profiles. researchgate.net

One-pot syntheses represent a cornerstone of efficient organic chemistry, minimizing the need for isolation and purification of intermediates, thereby saving time, reagents, and reducing waste. Several one-pot protocols for pyrimidine synthesis have been developed, often employing microwave irradiation to accelerate reaction times and improve yields. nih.govmdpi.com For instance, a one-pot, three-component reaction for synthesizing related pyrimidine-5-carbonitrile derivatives can be achieved using an aromatic aldehyde, p-chlorobenzoylacetonitrile, and a substituted urea in water, catalyzed by dodecylbenzenesulfonic acid. evitachem.com Another approach involves the reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions, promoted by ammonium iodide. organic-chemistry.org These protocols highlight the versatility and adaptability of one-pot strategies in generating diverse pyrimidine libraries.

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Three-component | Aldehydes, Amidine systems, Malononitrile | MgO, CH3CN | 4-Amino-5-pyrimidine carbonitrile | High conversions, short reaction times, heterogeneous catalyst. researchgate.net |

| Three-component | Aromatic aldehydes, Malononitrile, Thiobarbituric acid | DABCO, Aqueous ethanol, RT | Pyrano[2,3-d]pyrimidinone derivatives | Mild conditions, simple operation, low-cost catalyst. researchgate.net |

| One-pot | 2-Amino-5-oxo-chromene-3-carbonitrile, Urea/Thiourea | Basic alumina or DMF, Microwave | Fused pyrimidine derivatives | High yields (88-90%) in 45 minutes, eco-friendly. nih.gov |

| Three-component | Ketones, NH4OAc, DMFDMA | NH4I, Solvent-free | Substituted pyrimidines | Broad substrate scope, good functional group tolerance. organic-chemistry.org |

| Multicomponent | Amidines, Alcohols | Iridium-pincer complex | Highly substituted pyrimidines | Regioselective, sustainable (uses alcohols from biomass). figshare.com |

Cyclization Reactions from Linear Precursors

An alternative to multicomponent reactions is the stepwise synthesis involving the formation of a linear precursor which is subsequently cyclized to form the pyrimidine ring. This strategy offers greater control over the regiochemical outcome of the reaction. For the synthesis of this compound, a suitable linear precursor could be an enaminonitrile derived from benzamidine and a malononitrile derivative. The synthesis often involves the initial reaction of a β-keto compound or its equivalent with a nitrile under catalytic conditions to form an intermediate that can then react with an ammonia source or an amidine to complete the pyrimidine ring. rsc.org For example, pyrimidines can be synthesized from β-formyl enamides, which undergo cyclization in the presence of a Lewis acid catalyst like samarium chloride and urea as an ammonia source. organic-chemistry.orgrsc.org This method allows for the construction of the pyrimidine core from a pre-formed and well-defined linear intermediate. researchgate.net

Strategies Employing Active Methylene Compounds

Active methylene compounds are crucial starting materials in many pyrimidine syntheses due to their inherent reactivity. tandfonline.combohrium.com The methylene group, flanked by two electron-withdrawing groups (such as nitrile or ester groups), is readily deprotonated to form a nucleophilic carbanion. researchgate.net In the context of this compound synthesis, malononitrile is the key active methylene compound. It readily participates in Knoevenagel condensation with aldehydes, a foundational step in many multicomponent syntheses of pyrimidines. researchgate.netnih.gov The resulting α,β-unsaturated dinitrile is a potent Michael acceptor, primed for reaction with a nucleophile like an amidine, which leads to the cyclization and formation of the pyrimidine ring. researchgate.net Other active methylene compounds, such as ethyl cyanoacetate and β-dicarbonyl compounds, are also widely used in the synthesis of related pyrimidine analogues, demonstrating the broad utility of this class of reagents. bohrium.comnih.gov

Catalytic Synthesis

The use of catalysts is integral to modern synthetic organic chemistry, enabling reactions to proceed under milder conditions with higher efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues benefits significantly from a range of catalytic systems.

Catalytic approaches are diverse and can be broadly categorized:

Base Catalysis : Heterogeneous basic catalysts like magnesium oxide (MgO) have proven effective in three-component reactions, offering easy separation and reusability. researchgate.net Homogeneous bases are also common, though they can present challenges in product purification.

Acid Catalysis : Lewis acids such as samarium chloride (SmCl₃) can catalyze the cyclization of linear precursors like β-formyl enamides under microwave irradiation. organic-chemistry.orgrsc.org Brønsted acids are also employed; for example, dodecylbenzenesulfonic acid has been used as a surfactant catalyst in aqueous media. evitachem.com

Metal Catalysis : Transition metal catalysts offer unique reaction pathways. Copper-catalyzed cyclization of ketones with nitriles provides a route to distinctly substituted pyrimidines. rsc.org More advanced systems include iridium-pincer complexes that facilitate the multicomponent synthesis of pyrimidines directly from alcohols, representing a highly sustainable and regioselective method. figshare.com A palladium-catalyzed Suzuki coupling has also been utilized to synthesize intermediate acids for the eventual formation of 2-phenylpyrimidine (B3000279) derivatives. nih.gov

Table 2: Overview of Catalytic Methods in Pyrimidine Synthesis This table is interactive. You can sort and filter the data.

| Catalyst | Catalyst Type | Reaction | Key Features |

|---|---|---|---|

| Magnesium Oxide (MgO) | Heterogeneous Base | Three-component condensation | High efficiency, clean reaction, reusable catalyst. researchgate.net |

| Samarium Chloride (SmCl₃) | Lewis Acid | Cyclization of β-formyl enamides | Microwave-assisted, uses urea as ammonia source. organic-chemistry.orgrsc.org |

| Copper (Cu) | Transition Metal | Cyclization of ketones with nitriles | Cost-efficient procedure for substituted pyrimidines. rsc.org |

| Iridium (Ir) Pincer Complex | Transition Metal | Multicomponent synthesis from alcohols | Highly regioselective and sustainable. figshare.com |

| Palladium (Pd(PPh₃)₄) | Transition Metal | Suzuki coupling | Used to build complex intermediates for pyrimidine synthesis. nih.gov |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Three-component coupling | Single-step synthesis from enamines or methyl ketones. organic-chemistry.org |

| Pyridinedicarboxamide Organosilica | Heterogeneous Base | Knoevenagel condensation | Efficient, recyclable catalyst for a key reaction step. nih.gov |

Transition Metal Catalysis in Pyrimidine Construction (e.g., Copper Bromide, Iron Acetylacetonate)

Transition metal-catalyzed reactions offer powerful tools for the construction of complex heterocyclic scaffolds like the pyrimidine core, often proceeding with high efficiency and selectivity.

While specific literature detailing the use of Copper Bromide (CuBr) for the direct synthesis of this compound is limited, copper catalysis, in general, is employed in pyrimidine synthesis. For instance, copper(II) bromide has been used to form coordination complexes with pyridazine ligands, demonstrating its interaction with nitrogen-containing heterocycles, a fundamental aspect of catalytic cycles in pyrimidine synthesis nih.gov. The synthesis of related tetrahydropyrimidine-5-carboxylate derivatives has been achieved under solvent-free conditions using copper(II) chloride (CuCl₂·2H₂O) as a catalyst. This multicomponent reaction proceeds by grinding the reactants, highlighting a green chemistry approach to pyrimidine analogues.

Iron Acetylacetonate (Fe(acac)₃) is a versatile and inexpensive catalyst in organic synthesis thieme-connect.dewikipedia.org. Although direct synthesis of this compound using Fe(acac)₃ has not been extensively reported, general iron-catalyzed methods for pyrimidine synthesis are well-documented. An efficient method for the modular synthesis of various pyrimidine derivatives involves the reaction of ketones, aldehydes, or esters with amidines in the presence of a recyclable iron(II) complex, which can be prepared in situ nih.govorganic-chemistry.org. Another sustainable protocol utilizes a well-defined, phosphine-free iron catalyst for the construction of trisubstituted pyrimidines from alcohols, alkynes, and amidines under aerobic conditions acs.orgacs.org. These methods showcase the potential of iron catalysis for creating diverse pyrimidine libraries.

Palladium catalysis has also been successfully applied. For example, 2-phenylpyrimidine derivatives have been synthesized using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst in Suzuki coupling reactions to build substituted phenylpyrimidines nih.gov.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Pyrimidine Analogues

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Iron(II) complex | Ketones/Aldehydes, Amidines | Substituted Pyrimidines | nih.govorganic-chemistry.org |

| Iron-pincer complex | Alcohols, Alkynes, Amidines | Trisubstituted Pyrimidines | acs.orgacs.org |

| Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic acids, Brominated pyrimidines | Substituted Phenylpyrimidines | nih.gov |

Organocatalysis and Acid/Base Catalysis (e.g., Sodium Ethoxide, Potassium Carbonate, Piperidine)

Organocatalysis and traditional acid/base catalysis represent fundamental and widely used strategies for pyrimidine synthesis, often involving multicomponent reactions that are atom-economical and straightforward.

The use of Sodium Ethoxide in the synthesis of the this compound core via a primary cyclization reaction is not extensively documented in recent literature. However, it is employed in related syntheses, such as the alkylation of pre-formed pyrimidine-5-carbonitrile scaffolds. For instance, treatment of a thioxo-pyrimidine-carbonitrile with methyl iodide in ethanolic sodium ethoxide leads to the S-methylated derivative nih.gov. It is also used in the condensation reactions for the synthesis of pyrimidine nucleosides like cytosine from 3,3-diethoxypropanenitrile and urea (generated in situ) oup.com.

Potassium Carbonate (K₂CO₃) is a commonly used base in the synthesis of pyrimidine derivatives. It is effective in promoting Suzuki coupling reactions, alongside a palladium catalyst, to introduce phenyl groups onto a pyrimidine ring nih.gov.

Piperidine is a highly effective organocatalyst for the synthesis of various pyrimidine and pyridine carbonitrile derivatives through one-pot multicomponent reactions. It efficiently catalyzes the condensation of aldehydes, active methylene compounds (like malononitrile or ethyl cyanoacetate), and an amidine or urea source nih.gov. This methodology has been successfully applied to synthesize 4-aryl-6-indolylpyridine-3-carbonitriles and other related heterocyclic systems nih.gov. The reaction mechanism typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amidine/urea and subsequent cyclization and aromatization.

Table 2: Organocatalysis and Base Catalysis in the Synthesis of Pyrimidine-5-carbonitrile Analogues

| Catalyst/Base | Reactants | Product Type | Reference |

|---|---|---|---|

| Sodium Ethoxide | Thioxo-pyrimidine, Alkyl halide | S-alkylated pyrimidine | nih.gov |

| Potassium Carbonate | Phenylboronic acid, Halogenated pyrimidine | Phenyl-substituted pyrimidine | nih.gov |

| Piperidine | Aromatic aldehyde, Malononitrile, Amidine | 4-Aryl-pyrimidine-carbonitrile analogue | nih.gov |

Sustainable and Efficient Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of protocols that are not only efficient but also environmentally benign. This includes the use of non-toxic solvents, energy-efficient reaction conditions, and novel catalytic systems.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in aqueous media or under solvent-free conditions are key tenets of green chemistry. The synthesis of pyrimidine-5-carbonitrile derivatives has been successfully achieved using these sustainable approaches. For example, a robust and reusable solid acid catalyst derived from bone char has been used for the efficient one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions at 80 °C.

Furthermore, piperidine has been shown to be an effective catalyst for the synthesis of 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile derivatives in water, providing good to excellent yields in relatively short reaction times.

Microwave and Sonochemical Enhancement

Microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.

Microwave-assisted synthesis has been widely applied to the production of pyrimidine derivatives. For instance, the synthesis of various aminopyrimidine scaffolds can be achieved in minutes under microwave irradiation, a significant improvement over the hours required for conventional heating. This technique has been used in multicomponent reactions, such as the Biginelli condensation, to rapidly generate libraries of pyrimidine-containing compounds.

Sonochemical methods , which utilize ultrasonic irradiation, also offer a green alternative for pyrimidine synthesis. The synthesis of pyrimidine derivatives has been reported under ultrasonic irradiation, which can promote the reaction and lead to high yields in short timeframes. For example, the synthesis of 4-amino-2-(R)-1,2-dihydroxybenzo acs.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives has been efficiently carried out under ultrasonic conditions.

Surfactant-Mediated Syntheses (e.g., Cetyltrimethylammonium Bromide)

Surfactant-mediated synthesis, particularly in aqueous media, can facilitate reactions by forming micelles that bring reactants together, effectively increasing local concentrations and reaction rates. Cetyltrimethylammonium Bromide (CTAB) is a cationic surfactant known for its ability to form micelles and has been explored in various synthetic applications wikipedia.org.

While specific examples of CTAB-mediated synthesis of this compound are not prevalent in the literature, the principle of micellar catalysis is applicable to this type of reaction. The use of surfactants can be particularly advantageous in multicomponent reactions involving reactants with different polarities. For instance, other surfactants like tetrabutylammonium bromide (TBAB) have been successfully used as catalysts for the solvent-free synthesis of dihydropyrimidine derivatives, where the surfactant is believed to create a uniform reaction environment jsynthchem.com. The synthesis of pyrimidine-based cationic amphiphiles has been reported, where the molecules themselves have surfactant properties, and their biological activity has been compared to CTAB acs.org. This suggests that the principles of surfactant chemistry are relevant to the broader field of pyrimidine synthesis and application.

Table 3: Comparison of Sustainable Synthesis Protocols for Pyrimidine Analogues

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Piperidine, Reflux | Environmentally benign solvent, Good yields | N/A |

| Solvent-Free | Bone char solid acid, 80°C | No solvent, Reusable catalyst | N/A |

| Microwave-Assisted | Various catalysts | Drastically reduced reaction times, High yields | N/A |

| Sonochemical | Various catalysts, Ultrasound | Energy efficient, Shorter reaction times | N/A |

| Surfactant-Mediated | TBAB, 80°C, Solvent-free | Mild conditions, High efficiency | jsynthchem.com |

Chemical Transformations and Derivatization Strategies of 2 Phenylpyrimidine 4 Carbonitrile

Reactions Involving the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-phenylpyrimidine-4-carbonitrile is an electron-deficient system, which dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution at Pyrimidine Positions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for functionalizing the pyrimidine ring, particularly when a good leaving group is present at the C4 or C6 positions. The presence of the electron-withdrawing nitrile group at the C4 position can activate the ring for such substitutions.

Commonly, a precursor such as 6-chloro-2-phenylpyrimidine-4-carbonitrile is used as a substrate for these reactions. The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles. For instance, reaction with amines, such as (S)-3-methoxypyrrolidine, can be achieved in the presence of a palladium catalyst like Pd2(dba)3 and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene in a solvent like N-methyl-2-pyrrolidone (NMP). rsc.org This yields the corresponding 6-amino-substituted pyrimidine derivatives.

The scope of nucleophiles extends to alkoxides and thiolates, allowing for the introduction of ether and thioether linkages at the pyrimidine core. The general reactivity trend for leaving groups in SNAr reactions on pyrimidine systems often follows the order: halogen > methylthio > methoxy.

| Precursor | Nucleophile | Product | Reaction Conditions | Reference |

| 6-Chloro-2-phenylpyrimidine-4-carbonitrile | (S)-3-Methoxypyrrolidine | (S)-6-(3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonitrile | Pd2(dba)3, 1,1'-Bis(diphenylphosphino)ferrocene, NMP | rsc.org |

| 6-Chloro-2-phenylpyrimidine-4-carbonitrile | Methylamine | 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile | Not specified | N/A |

This table presents examples of nucleophilic aromatic substitution reactions on derivatives of this compound.

Electrophilic Functionalization of the Pyrimidine Nucleus

The electron-deficient nature of the pyrimidine ring generally renders it unreactive towards electrophilic aromatic substitution. The two nitrogen atoms in the ring act as strong deactivating groups, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyrimidine core challenging. researchgate.net

Electrophilic attack, if it occurs, is most likely to happen at the C5 position, which is the most electron-rich carbon atom in the pyrimidine ring. However, such reactions typically require the presence of strong activating groups, such as amino or hydroxyl groups, on the pyrimidine ring to facilitate the substitution. For this compound itself, which lacks such activating groups, direct electrophilic functionalization on the pyrimidine ring is not a commonly reported or facile transformation.

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group at the C4 position is a versatile functional group that can undergo a range of chemical transformations, providing a gateway to various other functionalities.

Transformations to Carboxylic Acid and Amide Derivatives (e.g., Saponification)

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.

Saponification to Carboxylic Acid: Base-catalyzed hydrolysis, or saponification, of the nitrile group leads to the formation of a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. For instance, a derivative, (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonitrile, can be saponified using an aqueous solution of a base like sodium hydroxide in a solvent such as 2-propanol to give the corresponding sodium salt of (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid. rsc.org

Formation of Amides: Partial hydrolysis of the nitrile group can afford the corresponding amide. This can often be achieved under controlled acidic or basic conditions. The amide can also be synthesized by the reaction of the corresponding carboxylic acid with an amine in the presence of a suitable coupling agent.

| Starting Material | Product | Reagents and Conditions | Reference |

| (S)-6-(3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonitrile | (S)-6-(3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid sodium salt | aq. NaOH, 2-Propanol | rsc.org |

| 2-Phenylpyrimidine-4-carboxylic acid | Substituted 2-phenylpyrimidine-4-carboxamides | Amines, Coupling agents (e.g., PyBOP, DMAP, DIEA) | N/A |

This table illustrates the transformation of the carbonitrile group into carboxylic acid and amide derivatives.

Cycloaddition Reactions of the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings.

A notable example is the [3+2] cycloaddition reaction with azides to form tetrazoles. Aryl nitriles can be converted into the corresponding aryl tetrazoles through reactions with an azide source, often under microwave irradiation with flash heating. wikipedia.org For this compound, this would lead to the formation of 4-(1H-tetrazol-5-yl)-2-phenylpyrimidine.

Furthermore, nitrile oxides, generated in situ from aldoximes, can undergo 1,3-dipolar cycloaddition with aryl nitriles to yield substituted isoxazolines. rsc.org Similarly, nitrile imines can react with nitriles to form 1,2,4-triazoles. researchgate.net These reactions provide a powerful tool for the synthesis of various five-membered nitrogen-containing heterocycles attached to the pyrimidine core.

Derivatization of the Phenyl Substituent

The phenyl group at the C2 position of the pyrimidine ring can also be subjected to various chemical modifications, primarily through electrophilic aromatic substitution reactions. The pyrimidine ring, being electron-withdrawing, deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position.

An example of this is the nitration of 5-acetamido-2-phenylpyrimidine. The reaction with nitrating agents results in the formation of 5-acetamido-2-(3-nitrophenyl)pyrimidine as the major product. researchgate.net This demonstrates the deactivating and meta-directing effect of the pyrimidine ring on the phenyl substituent. The presence of the activating acetamido group on the pyrimidine ring in this specific example does not override the inherent deactivating nature of the pyrimidine core on the phenyl ring's reactivity.

Other potential derivatizations of the phenyl ring include halogenation and sulfonation, which would also be expected to occur predominantly at the meta-position due to the electronic influence of the pyrimidine ring.

Substituent Effects on Reaction Pathways

The reactivity of the this compound scaffold is profoundly influenced by the electronic nature of substituents on both the pyrimidine and phenyl rings. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can direct the course of chemical reactions, enhance reaction rates, or stabilize intermediates.

Research into the electrophilic nitrosation of 4,6-disubstituted pyrimidines has highlighted a delicate interplay between the electronic properties of substituents and the reaction's feasibility. researchgate.net For instance, the activation of the pyrimidine ring by multiple groups with a positive mesomeric effect is crucial for certain intramolecular migrations. researchgate.net Conversely, the presence of bulky groups, such as an aryl or multiple alkyl groups on an amino substituent, can impede reactions despite the presence of other activating groups. researchgate.net

In the context of 2-phenylpyrimidine (B3000279) derivatives, the nature of substituents on the phenyl ring at C4 of the pyrimidine core significantly impacts reactivity and biological activity. Studies on 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines showed that compounds with an unsubstituted benzene ring at the C6 position of the pyrimidine exhibited maximal anthelmintic activity. nih.gov Furthermore, mono-substitution on the benzene ring at the C4 position was found to be favorable for this activity, with an electron-donating methoxy group leading to a particularly potent compound. nih.gov This suggests that the electronic character of the phenyl ring substituent directly modulates the molecule's interaction with biological targets. The general observation is that electron-withdrawing groups on the aryl moiety at C6 tend to reduce activity, underscoring the importance of electronic tuning for specific applications. nih.gov

Modification of the Phenyl Moiety

The phenyl group attached to the C2 position of the pyrimidine ring serves as a prime site for derivatization to fine-tune the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto this ring, provided the reaction conditions are compatible with the pyrimidine core. The phenyl group is generally considered an inductively withdrawing group but can act as a resonance donating group, and it tends to resist oxidation and reduction. wikipedia.org

Modifications can include nitration, halogenation, alkylation (e.g., Friedel-Crafts), and the introduction of alkoxy or hydroxyl groups. These transformations alter the steric and electronic profile of the entire molecule. For example, introducing electron-donating groups like methoxy (-OCH₃) can increase the electron density of the phenyl ring, potentially influencing intermolecular interactions. Conversely, adding electron-withdrawing groups such as nitro (-NO₂) or halogens (-Cl, -F) can decrease the ring's electron density and introduce new potential sites for nucleophilic attack or hydrogen bonding. acs.org

The choice of substituent can be guided by the desired outcome, such as enhancing biological activity. In the development of antifungal agents based on a 2-phenylpyrimidine scaffold, various substituents were introduced on the phenyl ring to optimize activity. nih.gov These modifications are crucial in establishing structure-activity relationships (SAR), where systematic changes to the phenyl group help identify key interactions with biological targets. pressbooks.pub

Below is a table summarizing potential modifications to the phenyl moiety.

| Reaction Type | Reagents | Substituent Introduced | Potential Effect on Phenyl Ring |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Electron-withdrawing |

| Halogenation | X₂ / Lewis Acid (e.g., FeX₃) | -Cl, -Br | Electron-withdrawing |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | Electron-withdrawing |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | -R (Alkyl) | Electron-donating |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -C(O)R (Acyl) | Electron-withdrawing |

Annulation and Heterocycle Fusion Reactions

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex, polycyclic systems from this compound. The nitrile group and the pyrimidine ring's nitrogen atoms and activated carbon positions serve as reactive handles to construct fused heterocycles. These reactions lead to novel molecular architectures with distinct chemical and pharmacological properties.

Formation of Fused Polycyclic Pyrimidines (e.g., Thienopyrimidines, Pyrazolo[3,4-d]pyrimidines)

The this compound scaffold is an excellent precursor for the synthesis of bicyclic systems like thienopyrimidines and pyrazolopyrimidines, which are known for their structural analogy to naturally occurring purines. rsc.org

Thienopyrimidines: The synthesis of thieno[2,3-d]pyrimidines can be achieved from pyrimidine precursors bearing a nitrile group. A common method involves the reaction of a 4-mercaptopyrimidine-5-carbonitrile derivative with halo compounds. jraic.com For instance, a 4-mercapto-2-phenylpyrimidine-5-carbonitrile can be S-alkylated with reagents like ethyl chloroacetate or chloroacetone, followed by an intramolecular cyclization promoted by a base such as sodium ethoxide to yield the fused thienopyrimidine system. jraic.com The nitrile group is a key component of the starting material for these cyclization strategies.

Pyrazolo[3,4-d]pyrimidines: This important class of fused heterocycles is often synthesized by constructing the pyrazole ring onto a pre-existing pyrimidine. A versatile method involves the reaction of a suitably functionalized pyrimidine with hydrazine hydrate or its derivatives. wikipedia.org For example, a 2-phenyl-4,6-dichloro-5-formylpyrimidine can be cyclized with hydrazine hydrate in the presence of a base like triethylamine to form a 4-chloro-6-phenyl-pyrazolo[3,4-d]pyrimidine. wikipedia.org The resulting chloro-substituted product can be further derivatized, for instance, by hydrolysis to the corresponding hydroxy compound. wikipedia.org The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, known for inhibiting cyclin-dependent kinases (CDKs). nih.govnih.govchinesechemsoc.org

The following table summarizes representative conditions for these fusion reactions.

| Target Fused System | Starting Pyrimidine Type | Key Reagents | General Conditions | Reference |

| Thieno[2,3-d]pyrimidine | 4-Mercapto-2-phenylpyrimidine-5-carbonitrile | 1. Halo compound (e.g., ClCH₂CO₂Et) 2. Base (e.g., NaOEt) | 1. S-alkylation 2. Intramolecular cyclization | jraic.com |

| Pyrazolo[3,4-d]pyrimidine | 2-Phenyl-4,6-dichloro-5-formylpyrimidine | Hydrazine hydrate, Triethylamine | Cyclocondensation in a solvent like dioxane at cool temperatures. | wikipedia.org |

Synthesis of Pyrimido-Fused Systems

Beyond five-membered rings, the this compound core can be used to construct larger fused systems, such as those containing a six-membered ring. An important example is the synthesis of chromenopyrimidines, which are pyrimidines fused with a chromene ring system.

The synthesis of chromeno[4,3-d]pyrimidines can be achieved through acid-catalyzed condensation reactions. jraic.com For example, the reaction of a dihydropyrimidine with resorcinol in the presence of an acid catalyst can lead to the formation of the fused chromene ring. jraic.com A related and efficient approach involves the condensation of 2-amino-3-cyano-4H-chromenes with reagents like formamidine acetate, often under microwave irradiation and solvent-free conditions, to yield 5H-chromeno[2,3-d]pyrimidines. semanticscholar.org This highlights how a pre-formed chromene bearing amino and cyano groups can cyclize to form the fused pyrimidine ring.

Another strategy involves a three-component reaction. For instance, chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives have been synthesized via the condensation of 4-hydroxycoumarin, various aldehydes, and 2-aminopyridines, demonstrating the versatility of building complex fused systems around a pyrimidine or its precursors. rsc.org These multicomponent reactions are highly efficient for generating molecular diversity. researchgate.net

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Computations and Molecular Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of phenylpyrimidine derivatives. nih.gov

Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure of molecules like 2-phenylpyrimidine-4-carbonitrile. For the closely related compound 4-phenylpyrimidine, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine its most stable conformation and to optimize its molecular geometry. nih.gov Such calculations are foundational for further analysis, including vibrational spectroscopy (FT-IR and FT-Raman), electronic transitions (UV-Vis), and the determination of various chemical descriptors. nih.govjacsdirectory.com The optimized geometry provides crucial information on bond lengths and angles, which are in good agreement with experimental data for similar compounds. jacsdirectory.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for understanding chemical reactivity. wikipedia.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

For pyrimidine (B1678525) derivatives, the HOMO often acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The distribution of these orbitals across the molecule highlights the regions susceptible to electrophilic and nucleophilic attack. In related structures, the HOMO is typically localized over the pyrimidine and phenyl rings, with the LUMO also distributed across these areas, indicating that charge transfer can occur within the molecule. malayajournal.org This analysis helps in understanding the reaction mechanisms at a molecular level. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Typical Significance for Phenylpyrimidine Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. malayajournal.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure. wikipedia.orguni-muenchen.de For 4-phenylpyrimidine, NBO analysis has been used to describe intramolecular interactions and charge delocalization. nih.gov

The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). uni-muenchen.deresearchgate.net These interactions, particularly strong ones, indicate significant hyperconjugative effects and departures from an idealized Lewis structure, revealing the extent of electron delocalization across the pyrimidine and phenyl rings. wisc.edu

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. nih.gov Organic molecules with donor-π-acceptor frameworks can exhibit significant NLO activity due to intramolecular charge transfer (ICT). nih.gov For 4-phenylpyrimidine, DFT has been used to describe its NLO properties. nih.gov The first hyperpolarizability (β), a measure of the NLO response, can be calculated. A high β value suggests potential applications in optoelectronic devices. nih.gov The NLO properties are intrinsically linked to the electronic structure, where the phenyl group can act as part of the π-conjugated system and the nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, especially molecular docking, are crucial for exploring the potential of this compound derivatives as therapeutic agents.

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.gov This technique is widely used in drug discovery to screen for potential inhibitors.

Derivatives of phenylpyrimidine and pyrimidine-carbonitrile have been the subject of numerous docking studies. For instance, 4-phenylpyrimidine was docked into the active sites of key SARS-CoV-2 proteins to evaluate its potential antiviral activity. nih.gov Similarly, other pyrimidine-carbonitrile compounds have been modeled as inhibitors for targets such as Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in malaria and cancer, respectively. nih.govnih.gov These studies analyze the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein's active site. nih.gov

Table 2: Examples of Molecular Docking Targets for Pyrimidine-Carbonitrile Derivatives

| Target Protein | Disease Area | Significance of Docking Study |

|---|---|---|

| SARS-CoV-2 Main Protease (e.g., 6LU7) | COVID-19 | To identify potential inhibitors of viral replication. nih.gov |

| VEGFR-2 | Cancer | To assess potential as anti-proliferative and anti-angiogenic agents. nih.gov |

| P. falciparum Dihydrofolate Reductase (PfDHFR) | Malaria | To evaluate inhibitory activity against the malaria parasite. nih.gov |

| Human Wee1 Kinase | Cancer | To investigate potential for inhibiting tumor growth. nih.gov |

Molecular Dynamics (MD) for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility and stability of a molecule. For derivatives of 2-phenylpyrimidine (B3000279), MD simulations have been employed to explore and confirm the stability of specific conformations, particularly when interacting with biological targets.

In studies of related 2-phenylpyrimidine analogues, MD simulations running for durations such as 10 nanoseconds have been used to validate docking poses and assess the stability of the ligand-receptor complex. nih.gov These simulations confirm that the conformation predicted by docking studies remains stable within a simulated biological environment. nih.gov The analysis of the trajectory from an MD simulation can reveal the root-mean-square deviation (RMSD) of the molecule's atoms, with low RMSD values indicating a stable conformation. The inherent flexibility of a molecule, influenced by factors like rotatable bonds, dictates its conformational landscape. nih.gov MD simulations effectively sample these accessible conformations, providing a dynamic picture of the molecule's structural preferences that complements the static view from methods like X-ray crystallography. nih.gov

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational strategies central to drug discovery and medicinal chemistry. A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target. youtube.com QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com

For the 2-phenylpyrimidine class of compounds, these methods have been successfully applied to understand their inhibitory activity against specific enzymes. A study on 2-phenylpyrimidine analogues as selective inhibitors developed a five-point pharmacophore model. This model was then used to generate a statistically significant 3D-QSAR model. nih.gov The robustness of the QSAR model was demonstrated by strong statistical metrics, including a high correlation coefficient (R²) of 0.918 and a cross-validation coefficient (Q²) of 0.852. nih.gov Such models are crucial for predicting the activity of novel, un-synthesized compounds and for guiding the design of more potent derivatives.

The general workflow for such a study involves:

Dataset Selection : A set of molecules with known biological activities is compiled. researchgate.net

Conformational Analysis : Generating low-energy 3D conformations for each molecule. researchgate.net

Pharmacophore Hypothesis : Identifying common features among the most active molecules to create a hypothesis. nih.govresearchgate.net

QSAR Model Generation : Aligning the dataset molecules to the pharmacophore hypothesis and using statistical methods like Partial Least Squares (PLS) to correlate structural properties with activity. nih.gov

Validation : The model's predictive power is tested using an external set of compounds and statistical validation methods. nih.gov

Table 1: Example Statistical Results for a 3D-QSAR Model of 2-Phenylpyrimidine Analogues

| Parameter | Value | Description |

|---|---|---|

| R² | 0.918 | The correlation coefficient, indicating the goodness of fit of the model. nih.gov |

| Q² | 0.852 | The cross-validated correlation coefficient, indicating the predictive power of the model during internal validation. nih.gov |

| F value | 175 | A measure of the statistical significance of the model. nih.gov |

| External R² | 0.70 | The correlation coefficient for an external test set, indicating the model's ability to predict the activity of new compounds. nih.gov |

Theoretical Studies on Chemical Reactivity and Stability

Theoretical calculations based on Density Functional Theory (DFT) provide a framework for understanding the intrinsic chemical reactivity and stability of a molecule.

Conceptual DFT is a branch of quantum chemistry that defines chemical concepts such as electronegativity and hardness from first principles. rsc.org It utilizes various reactivity descriptors to predict how and where a chemical reaction might occur.

Fukui Functions : This descriptor identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net By analyzing the change in electron density as an electron is added or removed, the Fukui function helps pinpoint the most reactive sites. researchgate.netnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : ELF and LOL are topological analyses that provide a detailed picture of electron localization in a molecule. nih.gov They are used to visualize chemical bonds—covalent bonds, lone pairs, and atomic cores—offering insight into the chemical implications of the molecule's electronic structure. nih.gov

These descriptors are calculated from the molecule's wavefunction and are instrumental in rationalizing its chemical behavior without needing to simulate a full reaction. nih.gov

Table 2: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Description | Application |

|---|---|---|

| Fukui Function | Measures the propensity of an electronic density to deform at a given position upon a change in the number of electrons. researchgate.net | Identifies sites for electrophilic, nucleophilic, and radical attack. nih.gov |

| Electron Localization Function (ELF) | A measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. nih.gov | Visualizes core, bonding, and non-bonding electron pairs, characterizing the nature of chemical bonds. nih.gov |

| Localized Orbital Locator (LOL) | Provides a different perspective on electron localization, often highlighting bonding regions more clearly than ELF. nih.gov | Complements ELF in analyzing chemical bonding patterns. nih.gov |

| Global Hardness/Softness | Hardness is the resistance to a change in electron configuration, while softness is the reciprocal of hardness. rsc.org | Predicts the reactivity of a molecule based on the "Hard and Soft Acids and Bases" (HSAB) principle. |

The surrounding solvent can significantly influence a molecule's electronic structure, stability, and reactivity. Theoretical studies can model these effects using various solvation models. The Conductor-like Polarizable Continuum Model (CPCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org

Advanced Spectroscopic Analysis and Theoretical Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For a comprehensive analysis of this compound, experimental FT-IR and FT-Raman spectra would be recorded. The assignment of the observed vibrational bands to specific normal modes is a complex task that is greatly facilitated by theoretical calculations. nih.gov

The standard procedure involves:

Geometry Optimization : The molecule's geometry is optimized using DFT methods (e.g., B3LYP) with a suitable basis set. nih.gov

Frequency Calculation : Harmonic vibrational frequencies are calculated for the optimized geometry. nih.gov

Scaling : Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are corrected using specific scaling factors to improve agreement with experimental data. nih.gov

Potential Energy Distribution (PED) : A PED analysis is performed to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. This allows for a precise and unambiguous assignment of each vibrational band. nih.gov

This combination of experimental spectroscopy and DFT calculations allows for a detailed and reliable characterization of the molecule's vibrational properties.

Table 3: Illustrative Example of Vibrational Mode Assignment (Note: This is a representative table. Actual wavenumbers for this compound require specific experimental and computational data.) | Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution %) | | :--- | :--- | :--- | | FT-IR | FT-Raman | | | | ~3100 | ~3100 | ~3098 | C-H stretching modes of phenyl and pyrimidine rings | | ~2230 | - | ~2225 | C≡N nitrile stretching | | ~1600 | ~1605 | ~1595 | C=C/C=N ring stretching modes | | ~1450 | ~1450 | ~1448 | Phenyl and pyrimidine ring skeletal vibrations | | ~1000 | ~1000 | ~999 | Phenyl ring breathing mode | | ~770 | ~765 | ~768 | C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H-NMR Spectroscopy:

The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the phenyl and pyrimidine rings. The chemical shifts of these protons are influenced by the electronic effects of the substituent groups, namely the phenyl group at the C2 position and the carbonitrile group at the C4 position of the pyrimidine ring.

Based on the analysis of similar pyrimidine derivatives, the proton on the pyrimidine ring (H6) is anticipated to appear as a doublet in the downfield region of the spectrum, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing nitrile group. The protons of the phenyl ring would likely appear as a multiplet in the aromatic region, between δ 7.4 and 8.6 ppm. The exact chemical shifts and coupling patterns would be dependent on the solvent used for the analysis.

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the phenyl and pyrimidine rings, as well as the carbon of the nitrile group.

The carbon atoms of the pyrimidine ring are expected to resonate at lower field due to the influence of the electronegative nitrogen atoms. The carbon atom of the nitrile group (C≡N) typically appears in the region of δ 115-120 ppm. The carbons of the phenyl ring would show a characteristic pattern of signals in the aromatic region, generally between δ 125 and 140 ppm. The specific chemical shifts are influenced by the substitution pattern and the electronic nature of the substituents.

Detailed NMR Data:

| Proton | Predicted Chemical Shift (ppm) |

| Pyrimidine-H6 | 8.5 - 9.0 (d) |

| Phenyl-H | 7.4 - 8.6 (m) |

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine-C2 | 160 - 165 |

| Pyrimidine-C4 | 160 - 165 |

| Pyrimidine-C5 | 110 - 120 |

| Pyrimidine-C6 | 155 - 160 |

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C (ortho, meta, para) | 125 - 135 |

| Nitrile-C | 115 - 120 |

Note: The table presents predicted chemical shift ranges based on data from analogous compounds. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The conjugated system formed by the phenyl and pyrimidine rings will give rise to intense π→π* transitions, likely appearing in the range of 250-350 nm. The presence of nitrogen atoms in the pyrimidine ring also allows for n→π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band or as a separate band at a longer wavelength.

The position and intensity of these absorption bands are sensitive to the solvent polarity. In general, π→π* transitions show a bathochromic (red) shift in more polar solvents, while n→π* transitions exhibit a hypsochromic (blue) shift.

Expected UV-Vis Absorption Data:

| Transition | Predicted λmax (nm) | Solvent Effects |

| π→π | 250 - 350 | Bathochromic shift with increasing solvent polarity |

| n→π | > 300 | Hypsochromic shift with increasing solvent polarity |

Note: The table presents predicted absorption maxima based on general principles and data from similar aromatic and heterocyclic compounds. Actual experimental values may vary.

Advanced Research Applications in Chemical Sciences

Building Blocks in Complex Organic Synthesis

The inherent reactivity and functionality of 2-phenylpyrimidine-4-carbonitrile make it an ideal starting point for the synthesis of a diverse array of more complex organic molecules. Its strategic importance lies in its ability to serve as a versatile intermediate, enabling chemists to explore novel chemical spaces and construct intricate molecular architectures.

Role in Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a multitude of structurally distinct compounds from a single, common intermediate. This approach is particularly valuable in the quest for new bioactive molecules, as it facilitates the rapid generation of compound libraries for high-throughput screening. The concept involves systematically introducing structural diversity at various stages of a synthetic sequence, branching out from a central starting material. mdpi.comresearchgate.net

While direct, published examples detailing extensive divergent synthesis pathways originating specifically from this compound are not prevalent, the principles of this strategy are readily applicable. The nitrile and phenylpyrimidine core of the molecule offers multiple reactive sites for functional group transformation and coupling reactions. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each opening up new avenues for diversification. Similarly, the phenyl and pyrimidine (B1678525) rings can undergo various substitution reactions, further expanding the molecular diversity. This strategic diversification allows for the efficient exploration of biologically relevant chemical space. nih.gov

Precursors for Drug Discovery Scaffolds

The 2-phenylpyrimidine (B3000279) core is a prominent feature in a wide range of biologically active compounds, making this compound a valuable precursor for the development of novel drug discovery scaffolds. A scaffold, in this context, refers to the core chemical structure of a molecule that is responsible for its primary biological activity. By modifying the peripheral functional groups of the scaffold, medicinal chemists can fine-tune the pharmacological properties of a compound.

The 2-phenylpyrimidine framework has been identified as a key structural motif in the development of various inhibitors and agonists. For example, derivatives of 2-phenylpyrimidine have been investigated as potent antagonists for the P2Y(12) receptor, which is a key target for antiplatelet therapies. nih.gov Furthermore, the scaffold has been utilized in the design of antifungal agents that target the enzyme CYP51. nih.gov The synthesis of these and other bioactive molecules often begins with a functionalized pyrimidine derivative, highlighting the importance of precursors like this compound.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Design

Structure-activity relationship (SAR) studies are a cornerstone of modern medicinal chemistry. They involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its biological activity. This iterative process provides crucial insights into how a molecule interacts with its biological target, guiding the design of more potent and selective drugs.

Rational Design of Pyrimidine-Based Molecular Probes

The rational design of molecular probes is a critical aspect of chemical biology, enabling the study of biological processes at the molecular level. The 2-phenylpyrimidine scaffold has proven to be an excellent platform for the design of such probes. For instance, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov The design rationale often involves bioisosteric modifications of known inhibitors, utilizing the pyrimidine core as a central heterocyclic head. nih.gov

In the development of antifungal agents, a scaffold hopping strategy has been employed, starting from an initial hit compound and systematically modifying its structure to improve efficacy. This has led to the design and synthesis of novel 2-phenylpyrimidine derivatives as potent CYP51 inhibitors. nih.gov These examples underscore the power of rational design in leveraging the 2-phenylpyrimidine scaffold to create targeted molecular probes.

Modulating Biological Target Interactions through Structural Modification

The biological activity of a compound is intimately linked to its three-dimensional structure and its ability to interact with a specific biological target, such as a protein or enzyme. By systematically modifying the structure of a lead compound, researchers can modulate these interactions to enhance desired therapeutic effects and minimize off-target effects.

SAR studies on 2-phenylpyrimidine derivatives have provided valuable insights into how structural changes influence biological activity. For example, in the development of P2Y(12) antagonists, optimization of the substituent at the 6-position of the pyrimidine ring was found to be crucial for achieving excellent potency in platelet aggregation assays. nih.gov Similarly, in the design of telomerase inhibitors, the addition of specific substituents to a 2-phenylpyrimidine coumarin (B35378) core was shown to significantly impact antiproliferative activity. nih.gov These studies demonstrate that even subtle modifications to the 2-phenylpyrimidine scaffold can lead to profound changes in biological function.

| Derivative Type | Target | Key Structural Modifications | Impact on Activity |

| 2-Phenyl-pyrimidine-4-carboxamides | P2Y(12) Receptor | Substitution at the 6-position of the pyrimidine ring | Provided compounds with excellent ex vivo potency in platelet aggregation assays. nih.gov |

| 2-Phenylpyrimidine Coumarins | Telomerase | Addition of various substituents to the coumarin and phenyl rings | Modulated antiproliferative activity against cancer cell lines. nih.gov |

| Pyrimidine-5-carbonitriles | VEGFR-2 | Bioisosteric modification of the heterocyclic head and hydrophobic tail | Led to the development of potent inhibitors with apoptotic-inducing properties. nih.gov |

Strategies for Enhancing Selectivity and Potency (Computational Design)

In recent years, computational methods have become an indispensable tool in the drug discovery process. These in silico techniques allow for the rapid screening of virtual compound libraries, the prediction of binding affinities, and the elucidation of detailed molecular interactions, thereby guiding the synthesis of more potent and selective drug candidates.

Computational approaches have been successfully applied to the design and optimization of 2-phenylpyrimidine derivatives. For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations have been used to design novel inhibitors of glycogen (B147801) synthase kinase 3 (GSK-3) based on a (5-imidazol-2-yl-4-phenylpyrimidin-2-yl) scaffold. nih.gov These studies helped to identify key amino acid residues in the active site and to design new compounds with potentially enhanced activity. nih.gov Similarly, molecular docking studies have been used to investigate the binding modes of pyrimidine-5-carbonitrile derivatives with VEGFR-2, revealing interactions that are crucial for their inhibitory activity. nih.gov These computational strategies provide a powerful framework for the rational design of highly selective and potent therapeutic agents based on the 2-phenylpyrimidine scaffold.

Interdisciplinary Contributions

The study of this compound extends beyond the laboratory bench, contributing to and benefiting from computational and theoretical chemistry. These interdisciplinary approaches provide deeper insights into the molecule's behavior, potential applications, and reaction pathways, guiding further experimental research.

Chemoinformatic Applications

Chemoinformatics plays a crucial role in modern drug discovery and materials science by applying computational methods to analyze chemical data. For pyrimidine derivatives, including those structurally related to this compound, chemoinformatic tools are extensively used to predict their properties and potential as therapeutic agents. nih.govekb.eg

Detailed research findings from studies on related pyrimidine carbonitrile derivatives have highlighted the utility of in silico methods. ekb.egnih.gov For instance, molecular docking studies are performed to understand how these compounds might bind to biological targets, such as the ATP binding site of protein kinases like VEGFR-2. nih.gov These computational simulations help in rationalizing the molecule's design and predicting its inhibitory activity. nih.gov The insights gained from these docking studies can guide the synthesis of more potent and selective inhibitors. nih.gov

Table 1: Predicted Physicochemical Properties of Pyrimidine Derivatives This table presents theoretically calculated properties for pyrimidine derivatives, which are important in chemoinformatic studies for assessing drug-likeness and potential biological activity. The data is representative of the types of calculations performed in the field.

| Property | Description | Typical Predicted Value Range for Pyrimidine Derivatives | Reference |

| milog P | Logarithm of the partition coefficient between n-octanol and water; a measure of lipophilicity. | Low to moderate | nih.gov |

| TPSA | Topological Polar Surface Area; predicts drug transport properties. | Varies based on substitution | nih.gov |

| Molecular Weight | The mass of one mole of the substance. | Low to moderate to favor absorption | nih.gov |

| H-bond Donors/Acceptors | Number of hydrogen bond donors and acceptors; influences binding and solubility. | Varies | nih.gov |

Theoretical Contributions to Reaction Mechanism Elucidation

Theoretical chemistry provides a powerful lens for understanding the intricate details of chemical reactions. For the synthesis of pyrimidine rings and their derivatives, computational studies can elucidate reaction mechanisms, identify intermediates and transition states, and determine the rate-determining steps of a reaction. nih.gov While a specific theoretical study solely on the formation of this compound is not detailed in the provided results, the principles can be understood from studies on related pyrimidine syntheses. nih.govresearchgate.net

The synthesis of the pyrimidine core often involves multicomponent reactions, which can be complex to unravel experimentally. nih.govresearchgate.net Theoretical investigations, such as those using Density Functional Theory (DFT), can model these reactions to provide a step-by-step understanding of how the reactants come together to form the final product. researchgate.net For example, in the synthesis of related pyrimidine-5-carbonitrile derivatives, the reaction may proceed through the cyclocondensation of a compound like benzaldehyde (B42025) with other reagents. nih.gov

A plausible mechanism for the formation of a substituted pyrimidine, which could be analogous to the synthesis of this compound, might involve several key steps. These can include condensation reactions, cyclization, and subsequent functional group transformations. nih.govgrowingscience.com For instance, the synthesis of pyrimidine-5-carbonitrile derivatives has been reported to start from the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea. nih.gov Theoretical calculations can map out the energy landscape of such a process, revealing the most likely pathway and the energetics involved. researchgate.net

These theoretical contributions are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the desired product. researchgate.net By understanding the mechanism at a molecular level, chemists can make more informed decisions in the laboratory.

Future Directions and Emerging Research Avenues

Innovations in Synthesis and Catalysis

The development of efficient and sustainable synthetic methods for 2-phenylpyrimidine-4-carbonitrile and its derivatives is a cornerstone of future research. While traditional multi-component reactions have been effective, emerging research is focused on the use of novel catalytic systems that offer improved yields, milder reaction conditions, and greater environmental compatibility.

Recent advancements have highlighted the potential of eco-friendly catalysts. For instance, the use of a deep eutectic solvent (DES) like choline chloride:2ZnCl2 has been shown to be an efficient catalyst for the solvent-free synthesis of related tetrahydropyrimidine-5-carbonitrile derivatives, offering high yields and the potential for catalyst recovery and reuse scienceandtechnology.com.vn. Similarly, the development of a robust and reusable solid acid biocatalyst from bone char modified with chlorosulfonic acid represents a significant step towards sustainable synthesis of pyrimidine-5-carbonitrile derivatives nih.govresearchgate.net. These approaches not only reduce the environmental impact of chemical synthesis but also offer economic advantages.

Future innovations will likely focus on the development of even more sophisticated catalytic systems. This includes the exploration of nanocatalysts, photocatalysts, and enzymatic catalysts to achieve highly selective and efficient transformations. The goal is to create synthetic pathways that are not only high-yielding but also atom-economical and produce minimal waste.

Table 1: Comparison of Catalytic Methods for Pyrimidine-5-carbonitrile Synthesis

| Catalyst Type | Example | Key Advantages |

| Deep Eutectic Solvent | Choline chloride:2ZnCl2 | Solvent-free conditions, high yield, reusability scienceandtechnology.com.vn |

| Solid Acid Biocatalyst | Bone char-HSO3 | Sustainable, reusable, efficient nih.govresearchgate.net |

Advanced Computational Methodologies for Prediction and Design

Computational chemistry and molecular modeling have become indispensable tools in the design and optimization of novel this compound derivatives with specific biological activities. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are being increasingly employed to predict the binding modes, affinity, and stability of these compounds with their biological targets.

For example, in the design of novel inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2), molecular docking studies have been used to predict the binding interactions of pyrimidine-5-carbonitrile derivatives within the ATP-binding pocket of the enzyme. These studies, coupled with molecular dynamics simulations, have helped to confirm the stability of the ligand-receptor complexes and guide the design of more potent inhibitors nih.govrsc.org. Similarly, a scaffold hopping strategy combined with computational design has been successfully used to develop novel 2-phenylpyrimidine (B3000279) derivatives as inhibitors of fungal CYP51 nih.gov.

The future of computational design in this field lies in the integration of artificial intelligence (AI) and machine learning (ML) algorithms. These advanced methodologies can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and design compounds with improved efficacy and safety profiles. The application of these sophisticated in silico tools will accelerate the discovery and development of new therapeutic agents based on the this compound framework.

Exploration of Novel Reactivity and Functionalization Pathways

Understanding the inherent reactivity of the this compound core is crucial for the development of novel functionalization strategies. Future research will delve deeper into the chemical transformations of this scaffold, exploring new reactions that allow for the precise installation of diverse functional groups at various positions of the pyrimidine (B1678525) ring.

Studies on related 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles have demonstrated the feasibility of introducing a variety of substituents at the 2- and 4-positions, leading to compounds with significant antimicrobial activity nih.gov. These studies provide a foundation for exploring a broader range of chemical transformations.

Future efforts will likely focus on the development of regioselective and stereoselective functionalization methods. This could involve the use of transition-metal catalysis, organocatalysis, and photoredox catalysis to activate specific C-H bonds or introduce new functionalities under mild conditions. Mechanistic studies of these reactions will be essential to understand the underlying principles and to expand their synthetic utility. The ability to precisely modify the this compound scaffold will open up new avenues for creating libraries of diverse compounds for high-throughput screening and for fine-tuning the properties of materials.

Synergistic Approaches in Chemical Biology and Materials Science

The versatility of the this compound scaffold extends beyond medicinal chemistry into the realms of chemical biology and materials science. Synergistic approaches that combine the unique chemical properties of these compounds with biological or material-based systems are an exciting area of future research.

In chemical biology, this compound derivatives can be developed as chemical probes to study complex biological processes. For instance, fluorescently labeled derivatives could be used for cellular imaging and to track the localization and dynamics of their biological targets in real-time nih.govmdpi.comnih.gov. The development of such probes would provide valuable insights into disease mechanisms and aid in the validation of new drug targets. The N-benzyl-2-phenylpyrimidin-4-amine scaffold, for example, has been identified as a potent inhibitor of the USP1/UAF1 deubiquitinase complex, a promising anticancer target, demonstrating the potential of this core structure in developing targeted therapies nih.gov.

In materials science, the incorporation of the this compound moiety into polymers or other materials can impart novel electronic, optical, or thermal properties. The rigid, planar structure and the presence of nitrogen atoms make this scaffold an attractive building block for the design of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. Future research will likely explore the synthesis and characterization of new materials based on this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenylpyrimidine-4-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely used method involves the chlorination of precursor pyridine derivatives (e.g., 4-methyl-2-phenylpyridine) with phosphoryl chloride (POCl₃), followed by nucleophilic substitution with cyanide sources. For example, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile can be converted to amino or hydrazido derivatives via reaction with ammonium acetate . Optimization includes controlling temperature (80–120°C), stoichiometric ratios of POCl₃, and use of aprotic solvents like DMF to enhance reactivity. Multi-component reactions under thermal aqueous conditions (e.g., combining aldehydes, malononitrile, and phenylacetonitrile derivatives) also yield pyrimidinecarbonitriles with >70% efficiency when heated at 90°C for 6–8 hours .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : The carbonitrile (CN) group resonates at δ ~116–118 ppm in NMR, while aromatic protons in the phenyl ring appear as multiplet signals between δ 7.2–8.4 ppm in NMR .

- IR Spectroscopy : A sharp absorption band at ~2212 cm confirms the CN stretching vibration. Additional peaks at 1616–1640 cm correspond to C=N stretching in the pyrimidine ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 for 4-amino-2-phenyl-6-(thienyl) derivatives) and fragmentation patterns (e.g., loss of CN or phenyl groups) validate the structure .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or solvent interactions. For instance, electron-withdrawing groups (e.g., Cl, Br) at the 6-position deshield adjacent protons, shifting NMR signals upfield. Comparative analysis with synthesized analogs (e.g., 4-amino-6-(4-chlorophenyl) derivatives) and computational modeling (DFT calculations) can reconcile differences . Additionally, X-ray crystallography of single crystals (e.g., derivatives with m.p. >200°C) provides definitive structural validation .

Q. How does the introduction of electron-withdrawing groups at specific positions influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Substitution at the 4- or 6-position with groups like Cl or Br enhances electrophilicity, facilitating nucleophilic attacks. For example, 6-chloro derivatives react with amines (e.g., hydrazine) at 60°C in ethanol to yield hydrazido analogs, while 4-cyano groups remain inert under these conditions. Kinetic studies show that para-substituted electron-withdrawing groups (e.g., 4-Cl) accelerate substitution rates by 30% compared to meta-substituted analogs .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be methodologically addressed?

- Methodological Answer : Competing reactivity at the 4-cyano vs. 6-phenyl positions complicates regioselectivity. Strategies include:

- Protecting Groups : Temporarily masking the CN group via silylation (e.g., using TMSCl) to direct functionalization to the phenyl ring .

- Catalytic Directing : Pd-catalyzed C–H activation with ligands (e.g., 8-aminoquinoline) to selectively functionalize the 5-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor electrophilic substitution at the electron-deficient pyrimidine ring over the phenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.